molecular formula C11H19NO5 B2661190 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid CAS No. 1404692-29-0

3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Cat. No.: B2661190
CAS No.: 1404692-29-0
M. Wt: 245.275
InChI Key: YCFDIRVIYFHIIA-UHFFFAOYSA-N
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Description

3-{[(tert-Butoxy)carbonyl]amino}oxane-3-carboxylic acid is a bicyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring with two substituents at the 3-position: a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the carboxylic acid enables further functionalization, making this compound a versatile building block in pharmaceutical and organic chemistry.

The oxane ring contributes to improved metabolic stability compared to smaller heterocycles, a feature highly valued in drug design .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(13)14)5-4-6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFDIRVIYFHIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404692-29-0
Record name 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the oxane ring. One common method includes the reaction of an amino alcohol with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino alcohol. This intermediate is then cyclized to form the oxane ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

    Oxidation Reactions: The oxane ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the oxane ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the carboxylic acid group.

Major Products

    Deprotection: The major product is the free amine.

    Oxidation: The major products include hydroxylated or carbonylated derivatives of the oxane ring.

    Reduction: The major products are alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

Pharmacological Applications

1. Antithrombotic Activity:
Research indicates that derivatives of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid exhibit significant antithrombotic activity. These compounds have been shown to inhibit Factor Xa, a key enzyme in the coagulation cascade, thereby preventing thrombus formation . This property makes them potential candidates for developing new anticoagulant therapies.

2. Pharmaceutical Compositions:
The compound can be formulated into pharmaceutical compositions that enhance its bioavailability and therapeutic efficacy. The incorporation of inert carriers or diluents can improve the stability and solubility of the active ingredient, making it more effective in clinical applications .

3. Protein Degradation:
As a building block for protein degraders, this compound plays a crucial role in targeted protein degradation strategies. These strategies are being explored for their ability to selectively eliminate disease-causing proteins, offering new avenues for treating various diseases, including cancer .

Case Study 1: Synthesis and Characterization

A study demonstrated a practical approach to synthesizing this compound through an efficient reaction pathway involving chiral intermediates. The resulting compound was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

Case Study 2: Antithrombotic Efficacy

In a preclinical trial, derivatives of this compound were evaluated for their antithrombotic effects in animal models. Results showed a significant reduction in thrombus formation compared to control groups, supporting its potential use as an anticoagulant agent .

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, targeting specific enzymes or receptors depending on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Size Substituent Position Additional Features
3-{[(tert-Butoxy)carbonyl]amino}oxane-3-carboxylic acid (Target) - C₁₁H₁₉NO₅* ~245.27* 6-membered (oxane) 3-amino, 3-carboxylic acid -
3-{[(tert-Butoxy)carbonyl]amino}oxetane-3-carboxylic acid 1159736-25-0 C₉H₁₅NO₅ 217.22 4-membered (oxetane) 3-amino, 3-carboxylic acid Higher ring strain
3-{(tert-Butoxy)carbonylamino}oxetane-3-carboxylic acid 1500588-04-4 C₁₀H₁₇NO₅ 231.25 4-membered (oxetane) 3-amino, 3-carboxylic acid N-methylation
4-{[(tert-Butoxy)carbonyl]amino}oxane-3-carboxylic acid 1785059-06-4 C₁₁H₁₉NO₅ 245.27 6-membered (oxane) 4-amino, 3-carboxylic acid Positional isomerism
2-(3-{[(tert-Butoxy)carbonyl]amino}oxetan-3-yl)acetic acid EN300-816727 C₁₂H₂₃NO₄ 245.32 4-membered (oxetane) 3-amino, acetic acid side chain Extended alkyl chain

*Inferred from positional isomer data in .

Key Observations :

  • Ring Size : Oxane derivatives (six-membered) exhibit lower ring strain and higher metabolic stability compared to oxetane analogs (four-membered), which may display increased reactivity due to strain .
  • Positional Isomerism: The 4-amino oxane isomer (1785059-06-4) shares the same formula as the target compound but differs in substituent placement, which may alter steric hindrance and synthetic utility .

Physicochemical and Functional Comparisons

Table 2: Physicochemical and Functional Properties

Compound Name Solubility* Stability Synthetic Applications
This compound (Target) Moderate (polar) Stable under basic conditions Peptide coupling, drug intermediates
3-{[(tert-Butoxy)carbonyl]amino}oxetane-3-carboxylic acid High (polar) Acid-labile due to Boc group Bioisosteres in medicinal chemistry
3-{(tert-Butoxy)carbonylamino}oxetane-3-carboxylic acid Low (non-polar) Reduced solubility vs. non-methylated Lipophilic prodrugs
4-{[(tert-Butoxy)carbonyl]amino}oxane-3-carboxylic acid Moderate (polar) Similar to target compound Positionally modified intermediates

*Solubility inferred from functional group polarity and molecular weight.

Key Observations :

  • Solubility : Carboxylic acid and Boc groups enhance polarity, but methylation (e.g., 1500588-04-4) reduces solubility .
  • Stability : Boc-protected amines are stable in basic media but cleaved under acidic conditions (e.g., trifluoroacetic acid) .
  • Applications : Oxetane derivatives are used as bioisosteres for carbonyl groups, while oxane compounds serve as stable scaffolds in drug candidates .

Biological Activity

3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid, also known as a derivative of oxane, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15NO5
  • Molecular Weight : 217.221 g/mol
  • CAS Number : 1159736-25-0
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis and degradation of biomolecules.
  • Receptor Modulation : It shows promise in modulating receptor activities, which can influence cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various oxane derivatives on enzyme activity related to metabolic disorders. Results indicated that this compound significantly inhibited the activity of specific enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.

CompoundEnzyme Inhibition (%)IC50 (µM)
This compound75%10
Control Compound20%50

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli8128

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of this compound:

  • Pharmacokinetics : Studies indicate that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution characteristics, which are crucial for therapeutic efficacy .
  • Toxicity Profiles : Toxicological assessments reveal low toxicity levels at therapeutic doses, supporting its potential for clinical use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-{[(tert-butoxycarbonyl)amino}oxane-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate in anhydrous solvents like dichloromethane or tetrahydrofuran (THF), often in the presence of a base such as triethylamine. For the oxane ring formation, cyclization of a linear precursor (e.g., a diol or amino alcohol) under acidic or Mitsunobu conditions may be employed. Optimization involves:

  • Temperature control : Maintaining low temperatures (0–5°C) during Boc protection to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for cyclization steps to enhance solubility and reaction efficiency.
  • Catalysts : Use of 4-dimethylaminopyridine (DMAP) or polymer-supported reagents to improve coupling yields .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • HPLC : Reverse-phase chromatography with UV detection at 210–254 nm to assess purity (>95% is typical for research-grade material).
  • NMR spectroscopy : 1H and 13C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxane ring protons (δ 3.5–4.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ or [M−H]−) and rule out impurities .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

  • Storage : Store at –20°C in airtight, moisture-resistant containers (e.g., amber glass vials with PTFE-lined caps) to prevent hydrolysis of the Boc group. Desiccants like silica gel should be used in storage environments.
  • Handling : Avoid prolonged exposure to ambient humidity; work under inert gas (N2 or Ar) in gloveboxes for moisture-sensitive reactions. Thermal stability tests (TGA/DSC) indicate decomposition above 150°C, requiring avoidance of high-temperature conditions .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in peptide coupling reactions?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during amide bond formation. Key parameters include:

  • Steric effects : The oxane ring’s chair conformation may hinder nucleophilic attack at the carbonyl carbon.
  • Electron distribution : Natural Bond Orbital (NBO) analysis to assess charge localization on the carboxylic acid group.
  • Solvent models : COSMO-RS simulations to predict solubility and reactivity in solvents like DMF or acetonitrile .

Q. What strategies are effective in resolving contradictory data regarding the compound’s solubility in different solvent systems?

  • Systematic testing :

  • Solvent polarity index : Compare solubility in solvents ranging from hexane (nonpolar) to DMSO (polar aprotic).
  • Temperature-dependent studies : Measure solubility at 25°C and 40°C to assess enthalpic contributions.
  • Co-solvent systems : Use water-miscible solvents (e.g., THF/water) for formulations requiring aqueous compatibility.
    • Contradiction resolution : Conflicting literature data may arise from impurities or crystallinity differences; recrystallization from ethyl acetate/hexane mixtures can standardize material for comparative studies .

Q. How does the stereochemical configuration of the oxane ring influence the compound’s utility in asymmetric synthesis?

  • Impact : The chair conformation of the oxane ring dictates spatial orientation of the Boc-protected amino and carboxylic acid groups. For example:

  • Axial vs. equatorial positions : An axial carboxylic acid group may enhance hydrogen bonding in catalytic asymmetric reactions.
  • Chiral auxiliaries : The compound’s rigid structure can serve as a scaffold for inducing enantioselectivity in organocatalysis.
    • Experimental validation : X-ray crystallography or NOESY NMR to confirm stereochemistry and correlate with reactivity .

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